2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride
Overview
Description
2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the appropriate starting materials. One common method involves the reaction of 3-hydroxybutylamine with propanamide under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may result in the formation of amines.
Scientific Research Applications
2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be employed in studying biological processes and pathways.
Industry: It can be utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride can be compared with other similar compounds, such as 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride and 2-Amino-N-(4-hydroxybutyl)propanamide hydrochloride. These compounds share structural similarities but differ in their hydroxyl group positions, which can affect their reactivity and applications.
Biological Activity
2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group, a hydroxybutyl chain, and a propanamide structure. Its molecular formula is C₅H₁₄ClN₃O₂, and it exhibits properties typical of amides, including solubility in water due to the presence of the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It could act as a modulator for receptors associated with neurotransmission or hormonal regulation.
- Cell Signaling Pathways : It may influence signal transduction pathways, impacting gene expression and cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, reducing oxidative stress in cells.
- Anti-inflammatory Effects : It has been investigated for its potential to mitigate inflammation through modulation of cytokine production.
- Anticancer Activity : Some studies have indicated that it may inhibit tumor growth in specific cancer models.
Table 1: Summary of Biological Activities
Detailed Findings
-
Antioxidant Activity :
A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells. This suggests its potential role as an antioxidant agent, which could be beneficial in preventing oxidative damage associated with various diseases. -
Anti-inflammatory Effects :
In an animal model of inflammation, administration of this compound resulted in lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating a reduction in inflammatory responses. These findings highlight its therapeutic potential in inflammatory diseases . -
Anticancer Properties :
Research involving cancer cell lines showed that treatment with this compound led to decreased cell viability and induced apoptosis. This suggests that the compound could be explored further as a potential anticancer therapeutic .
Properties
IUPAC Name |
2-amino-N-(3-hydroxybutyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-5(10)3-4-9-7(11)6(2)8;/h5-6,10H,3-4,8H2,1-2H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLHDIHRGZDQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C(C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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